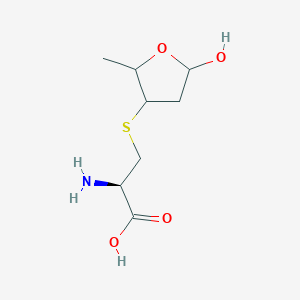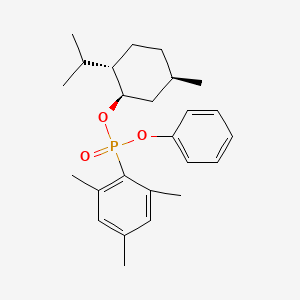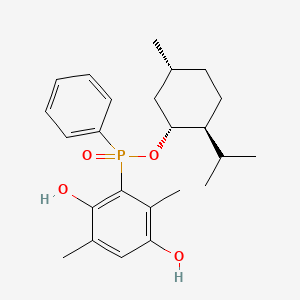
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, a methyloxazole ring, and a nitrobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide typically involves the following steps:
Formation of the Methyloxazole Ring: The methyloxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-amino-2-methylpropanol and formic acid.
Nitration of Benzamide: The nitration of benzamide can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Coupling Reaction: The final step involves the coupling of the methyloxazole ring with the nitrated benzamide in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide.
Industrial Production Methods
Industrial production of N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The methyloxazole ring can be oxidized to form corresponding oxazole derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: N-Butyl-N-(4-methyloxazol-2-yl)-4-aminobenzamide.
Substitution: Various N-alkyl or N-aryl derivatives.
Oxidation: Oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: It can be employed in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methyloxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-N-(4-methyloxazol-2-yl)thiourea: Similar structure but contains a thiourea group instead of a nitro group.
N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide: Similar structure but contains a phenylacetamide group instead of a nitrobenzamide group.
N-Butyl-N’-(5-(butylthiocarbamoyl)-4-methyloxazol-2-yl)-thiourea: Contains additional thiocarbamoyl and thiourea groups.
Uniqueness
N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
57067-90-0 |
|---|---|
Molekularformel |
C15H17N3O4 |
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H17N3O4/c1-3-4-9-17(15-16-11(2)10-22-15)14(19)12-5-7-13(8-6-12)18(20)21/h5-8,10H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
WLEYNUMIDNFBGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)

![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)


![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)

![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)



